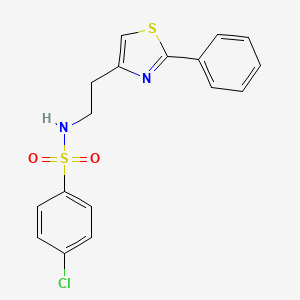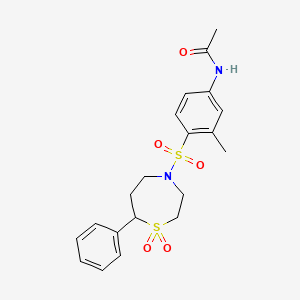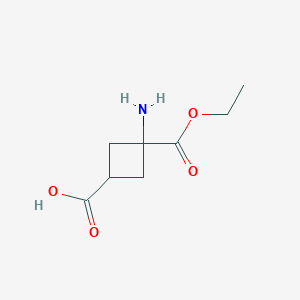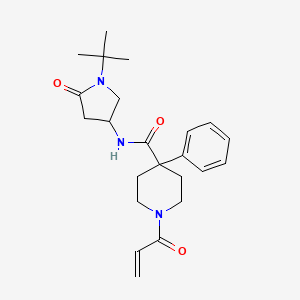
6-Amino-4-methylpyridine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-methylpyridine-3-carboxamide;hydrochloride is a chemical compound with the CAS Number: 94924-86-4 . It has a molecular weight of 151.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-amino-N-methylnicotinamide . The InChI code is 1S/C7H9N3O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,8,10)(H,9,11) .Aplicaciones Científicas De Investigación
Antibacterial Agents Synthesis
Researchers have explored pyridonecarboxylic acids, such as "6-Amino-4-methylpyridine-3-carboxamide; hydrochloride," for their antibacterial properties. The synthesis and antibacterial activity of related compounds have been studied, showing promising results against various bacterial strains. These studies contribute to the development of new antibacterial agents with potential clinical applications (Egawa et al., 1984).
Coordination Compound Synthesis
The compound has been used in the synthesis of coordination compounds through proton transfer mechanisms. These studies are vital for understanding the chemical and structural basis of metal-ligand interactions, which are fundamental in inorganic chemistry and have implications in catalysis, material science, and pharmaceuticals (Mirzaei et al., 2015).
Anticancer Agents Development
The synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, has been explored using "6-Amino-4-methylpyridine-3-carboxamide; hydrochloride" derivatives. These studies highlight the compound's utility in developing new chemotherapeutic agents by exploring its effects on cell proliferation and survival in cancer models (Temple et al., 1983).
Anticoccidial Activity Studies
Research into nitropyridinecarboxamides and their derivatives, which share structural similarities with "6-Amino-4-methylpyridine-3-carboxamide; hydrochloride," has revealed their potential as anticoccidial agents. These studies contribute to the search for new treatments against coccidiosis, a significant disease affecting poultry (Morisawa et al., 1977).
Hydrogen Bonding and Crystal Structure Analysis
The compound has also been pivotal in studies focused on hydrogen bonding and crystal structure analysis, aiding in the understanding of molecular interactions and the design of novel molecular architectures. These studies are crucial for material science, pharmacology, and the development of new chemical entities (Waddell et al., 2011).
Mecanismo De Acción
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . There are several precautionary statements as well, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-amino-4-methylpyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-4-2-6(8)10-3-5(4)7(9)11;/h2-3H,1H3,(H2,8,10)(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHFWIGDQPGGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2608482.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)





![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2608499.png)
![3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2608500.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)
